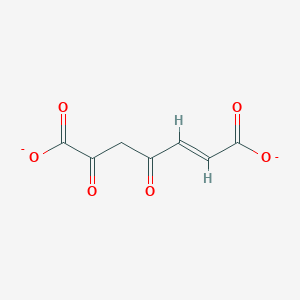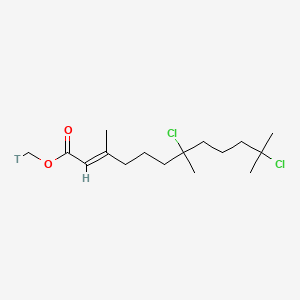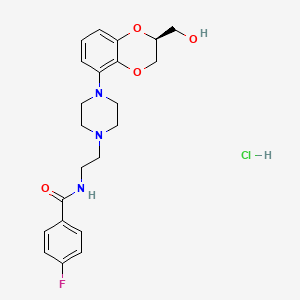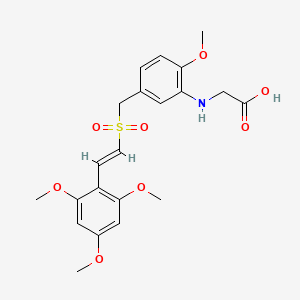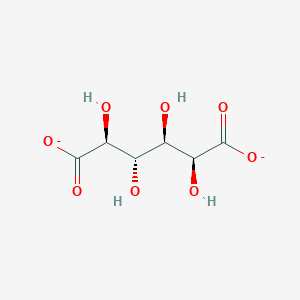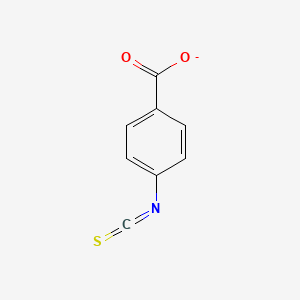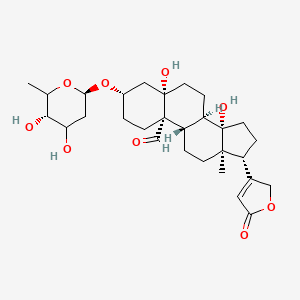
UNII-LK7K48H683
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of UNII-LK7K48H683 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:
Step 1: Preparation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using reagents such as halogens, acids, or bases.
Industrial production methods typically involve scaling up these laboratory procedures while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
UNII-LK7K48H683 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
UNII-LK7K48H683 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of UNII-LK7K48H683 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes or receptors involved in key biological processes .
Comparison with Similar Compounds
UNII-LK7K48H683 can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
Salicylic Acid: Known for its keratolytic and bacteriostatic properties.
Ketoconazole: An antifungal agent used in various topical formulations.
What sets this compound apart is its unique molecular structure and the specific applications it is being investigated for.
Properties
CAS No. |
225919-29-9 |
|---|---|
Molecular Formula |
C28H33N3O3 |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
1-[4-[1-(3-cyclopentyloxy-4-methoxyphenyl)-2-pyridin-4-ylethyl]phenyl]-3-ethylurea |
InChI |
InChI=1S/C28H33N3O3/c1-3-30-28(32)31-23-11-8-21(9-12-23)25(18-20-14-16-29-17-15-20)22-10-13-26(33-2)27(19-22)34-24-6-4-5-7-24/h8-17,19,24-25H,3-7,18H2,1-2H3,(H2,30,31,32) |
InChI Key |
BRGUNHBITALRGW-UHFFFAOYSA-N |
SMILES |
CCNC(=O)NC1=CC=C(C=C1)C(CC2=CC=NC=C2)C3=CC(=C(C=C3)OC)OC4CCCC4 |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)C(CC2=CC=NC=C2)C3=CC(=C(C=C3)OC)OC4CCCC4 |
Key on ui other cas no. |
225919-30-2 |
Synonyms |
CT 2450 CT-2450 N-(4-(1-(3-cyclopentyloxy-4-methoxyphenyl)-2-(4-pyridyl)ethyl)phenyl)-N'-ethylurea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


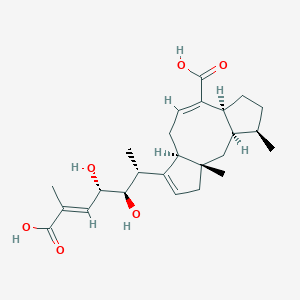
![(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1238532.png)
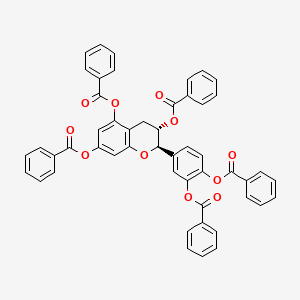

](/img/structure/B1238540.png)

